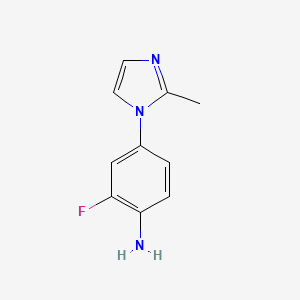

2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine

Description

Context and Significance within Chemical Research

2-Fluoro-4-(2-methyl-imidazol-1-yl)-phenylamine is a substituted aniline (B41778) derivative containing both a fluorine atom and a 2-methylimidazole (B133640) moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov The imidazole (B134444) ring, a common scaffold in pharmaceuticals, is known to participate in a wide range of biological activities. nih.gov

The primary significance of this compound in research lies in its utility as a precursor for the synthesis of larger, more complex molecules with potential therapeutic applications. Its structural features are often found in compounds designed to interact with specific biological targets, such as protein kinases. nih.gov A Chinese patent mentions the use of a compound with the same CAS number (209960-27-0) in the synthesis of pyrrolidine-3,4-dicarboxamide (B11717785) derivatives, highlighting its role as a crucial synthetic intermediate. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 209960-27-0 |

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.21 g/mol |

Note: This data is compiled from publicly available chemical supplier information. scbt.com

Overview of Research Trajectories for Fluoroaryl-Imidazole Derivatives

The research trajectory for fluoroaryl-imidazole derivatives is predominantly directed towards the development of novel therapeutic agents, particularly in the field of oncology. The incorporation of a fluorine atom into an aryl-imidazole scaffold is a common strategy in the design of kinase inhibitors. nih.gov

Kinase Inhibition and Cancer Research:

Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Fluoroaryl-imidazole derivatives have been extensively investigated as inhibitors of various kinases. For instance, derivatives of imidazopyridine have been reviewed as potential anticancer agents that target kinases. The imidazole scaffold is considered a "privileged structure" in the development of such drugs.

The broader class of N-arylimidazoles, to which this compound belongs, has seen significant developments in synthetic methodologies. connectjournals.com These methods often focus on creating diverse libraries of compounds for high-throughput screening against various biological targets. The synthesis of N-substituted 4-aryl-2-methylimidazoles has been reported through various methods, including microwave-assisted reactions. researchgate.net

Antimicrobial and Other Biological Activities:

Beyond cancer, imidazole derivatives are explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov The substitution on both the aryl and imidazole rings can be systematically varied to optimize activity against specific pathogens or biological processes. N-alkylation of 2-methylimidazole has been shown to produce compounds with significant antibacterial activity. nih.gov

Detailed Research Findings:

The synthesis of N-arylimidazole derivatives is a well-established area of research, with various catalytic systems being developed to facilitate their efficient production. biomedres.us These synthetic advancements are crucial for enabling the exploration of the chemical space around the fluoroaryl-imidazole scaffold.

Interactive Data Table: Examples of Biologically Active Fluoroaryl-Imidazole Derivatives

| Compound Class | Biological Activity | Research Focus |

| Imidazopyridines | Kinase Inhibition | Anticancer Agents |

| Nitroimidazoles | Hypoxia Imaging Agents | Cancer Diagnostics |

| Benzimidazoles | Various, including anticancer | Drug Discovery |

Note: This table provides a general overview of the research areas for related compound classes.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2-methylimidazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)8-2-3-10(12)9(11)6-8/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPWCYYDNHFMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431456 | |

| Record name | 2-FLUORO-4-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218301-88-3 | |

| Record name | 2-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218301-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-FLUORO-4-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 2 Methyl Imidazol 1 Yl Phenylamine

Historical Evolution of Synthetic Approaches to 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine

Historically, the synthesis of N-aryl imidazoles and substituted anilines relied on methods that, while foundational, often suffered from limitations such as low yields, harsh reaction conditions, and a narrow substrate scope. The earliest methods for imidazole (B134444) synthesis date back to 1858 with Heinrich Debus's synthesis from glyoxal, formaldehyde, and ammonia (B1221849). nih.govwikipedia.org While still used for creating certain C-substituted imidazoles, this method is less suited for the direct, regioselective synthesis of complex N-aryl imidazoles. nih.gov

The formation of the aryl-nitrogen bond, a critical step in synthesizing the target molecule, traditionally depended on techniques like the Ullmann condensation. This copper-catalyzed reaction, while effective for some substrates, typically requires high temperatures and stoichiometric amounts of copper, limiting its applicability to sensitive or complex molecules. Similarly, early methods for synthesizing aromatic amines often involved harsh nitration and reduction steps or nucleophilic aromatic substitution on highly activated rings. The development of palladium-catalyzed coupling reactions in the late 20th century marked a significant turning point, largely supplanting these older methods for constructing C-N bonds due to their milder conditions and broader utility. wikipedia.org

Modern Synthetic Pathways for this compound

Contemporary synthetic chemistry offers several powerful and versatile strategies for the efficient construction of this compound. These methods primarily include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which provide precise control over bond formation.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and Suzuki coupling are particularly relevant to the synthesis of the target compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides (or triflates) and amines. wikipedia.orglibretexts.org This reaction is exceptionally well-suited for creating the N-aryl imidazole linkage in the target molecule. A plausible synthetic route involves the coupling of 2-methylimidazole (B133640) with a suitable 4-halo-3-fluoroaniline derivative, such as 1-bromo-2-fluoro-4-aminobenzene.

The reaction is catalyzed by a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and requires a phosphine (B1218219) ligand to facilitate the catalytic cycle. The choice of ligand is crucial for reaction efficiency, with sterically hindered, electron-rich phosphine ligands often providing the best results. acsgcipr.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) is used to deprotonate the imidazole, allowing it to participate in the coupling. nih.gov

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-Bromo-2-fluoro-4-nitrobenzene | Electrophilic coupling partner |

| Amine | 2-Methylimidazole | Nucleophilic coupling partner |

| Pd Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Facilitates oxidative addition and reductive elimination |

| Ligand | Xantphos, BINAP | Stabilizes the palladium center and promotes the reaction |

| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine/imidazole nucleophile |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

| Temperature | 80-110 °C | Provides thermal energy to drive the catalytic cycle |

The Suzuki coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. semanticscholar.orgmdpi.com While not directly forming the final C-N bond to the imidazole, this reaction is highly valuable for synthesizing key precursors. For instance, a suitably substituted dihaloarene could be selectively coupled with a boronic acid to install a necessary substituent before a subsequent Buchwald-Hartwig or SNAr reaction.

This method offers excellent functional group tolerance and generally proceeds under mild conditions. nih.gov The catalytic system is similar to that of the Buchwald-Hartwig reaction, consisting of a palladium source (e.g., Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture, often including water. mdpi.comnih.gov

Table 2: Representative Suzuki Coupling Reaction Parameters

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2,4-Dibromo-1-fluoro-nitrobenzene | Electrophilic coupling partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic coupling partner |

| Pd Catalyst | Pd(dppf)Cl₂ | Catalyst for C-C bond formation |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes HX |

| Solvent | Dioxane/H₂O, Toluene | Solvent system to dissolve reactants |

| Temperature | 80-100 °C | Reaction temperature |

An alternative strategy involves constructing the 2-methylimidazole ring directly onto a pre-functionalized phenylamine backbone. This approach could begin with a starting material like 3-fluoro-4-nitroaniline (B181641). A key step would be the introduction of functional groups that can be cyclized to form the imidazole ring.

One established method for imidazole synthesis is the reaction of an α-dicarbonyl compound with an aldehyde in the presence of ammonia or an ammonia source like ammonium (B1175870) acetate. organic-chemistry.org A more targeted approach for the desired 2-methylimidazole ring could involve the reaction of a 1,2-diaminobenzene derivative with acetic acid or a derivative thereof. However, creating the specific 1,2-diamine precursor from 3-fluoro-4-nitroaniline can be challenging. A more plausible route involves the synthesis of an α-aminoketone from the aniline (B41778), followed by cyclization. For example, the aniline could be acylated and then treated to form an α-haloketone, which upon reaction with an amidine source would yield the desired imidazole ring system.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl-heteroatom bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com The synthesis of this compound is an ideal case for the SNAr strategy.

A highly efficient pathway starts with a substrate such as 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack. The fluorine atom positioned para to the nitro group is significantly more activated than the one meta to it. 2-methylimidazole, acting as a nucleophile, will selectively displace the fluorine at the 4-position. The fluorine atom is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack, and the rate-determining step is the initial addition of the nucleophile, not the cleavage of the C-F bond. masterorganicchemistry.com

The reaction typically proceeds under basic conditions (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The resulting intermediate, 1-(2-Fluoro-4-nitrophenyl)-2-methylimidazole, can then be readily converted to the final product by reducing the nitro group to an amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like tin(II) chloride (SnCl₂). This SNAr-reduction sequence is often the most direct and high-yielding route to the target compound.

Table 3: General Conditions for SNAr Reactions

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1,2-Difluoro-4-nitrobenzene | Activated electrophilic substrate |

| Nucleophile | 2-Methylimidazole | Attacking species |

| Base | K₂CO₃, Et₃N | Scavenges the proton from the nucleophile/intermediate |

| Solvent | DMF, DMSO | Polar aprotic solvent to facilitate the reaction |

| Temperature | 100-150 °C | Provides energy to overcome the activation barrier |

One-Pot Multicomponent Reaction Strategies

These strategies often involve the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source. scholarsresearchlibrary.comsemanticscholar.org For instance, a common approach to forming the imidazole ring is the Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. japsonline.com A hypothetical one-pot approach for the target molecule could involve an initial N-arylation of 2-methylimidazole followed by an in-situ reduction of a nitro group on the phenyl ring without isolating the intermediate. Such a sequence, while not a classic multicomponent reaction, follows the one-pot philosophy of procedural simplification. The development of such a process would be a significant step toward a more "green" and efficient synthesis. semanticscholar.org

Acylation Chemistry in Derivative Preparation

The primary amine group (-NH2) of this compound is a versatile functional handle for creating a wide array of derivatives through acylation. This reaction typically involves treating the phenylamine with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. nih.govresearchgate.net

This chemical transformation is fundamental in medicinal chemistry for synthesizing amides, which can significantly alter the parent molecule's physicochemical and biological properties. For example, acylation of the amine with a specific acid chloride is a key step in the synthesis of Linifanib, where this phenylamine is a crucial building block. google.com The reaction conditions are generally mild, often carried out at room temperature in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.gov The choice of the acylating agent allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships.

Optimization of Reaction Parameters for this compound Synthesis

The efficient synthesis of the target compound hinges on the careful optimization of several reaction parameters. The primary synthetic challenge is the formation of the carbon-nitrogen bond between the phenyl ring and the imidazole ring with high regioselectivity and yield.

Catalyst System Design and Selection

The N-arylation of imidazoles is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. Copper- and palladium-based catalysts are most commonly employed for this purpose. mit.edu

Copper-Catalyzed Systems: Traditional Ullmann couplings use copper catalysts, often in the form of copper(I) iodide (CuI) or copper(I) oxide (Cu2O), in polar aprotic solvents at high temperatures. The selection of an appropriate ligand, such as a diamine or an amino acid, can significantly improve the reaction's efficiency and lower the required temperature.

Palladium-Catalyzed Systems: Buchwald-Hartwig amination offers a milder alternative, utilizing a palladium catalyst in conjunction with a specialized phosphine ligand. mit.edu The choice of ligand is critical for achieving high yields and can be tailored to the specific substrates. N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts for C-N bond formation, showing excellent activity for coupling aryl chlorides. acs.orgacs.org

The table below summarizes typical catalyst systems used for N-arylation of imidazoles.

| Catalyst System | Typical Ligand | Base | Solvent | Temperature (°C) | Notes |

| Copper(I) Iodide (CuI) | 1,10-Phenanthroline | K2CO3, Cs2CO3 | DMF, DMSO | 100-150 | Classic Ullmann conditions; high temperatures often required. |

| Palladium(II) Acetate (Pd(OAc)2) | Xantphos, BINAP | K3PO4, NaOtBu | Toluene, Dioxane | 80-110 | Buchwald-Hartwig conditions; offers milder reaction temperatures. |

| NHC-Palladium(II) Complex | N/A (part of complex) | KOtBu | Dioxane, Toluene | Room Temp - 100 | Highly active catalysts, can be effective at lower temperatures. acs.org |

Solvent and Temperature Regimen Impact on Reaction Efficiency

The choice of solvent and the control of temperature are paramount for maximizing reaction efficiency. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used in copper-catalyzed N-arylation reactions. google.com These solvents help to solubilize the reactants and the inorganic base, facilitating the reaction. However, their high boiling points can make product isolation challenging and may necessitate high reaction temperatures, which can lead to side reactions.

Temperature optimization is a balancing act. Higher temperatures generally increase the reaction rate but can also promote the formation of impurities. For the synthesis of this compound, reaction temperatures are typically maintained in the range of 100-140 °C for copper-catalyzed systems to drive the reaction to completion. Palladium-catalyzed systems can often be run at lower temperatures (80-110 °C), offering better control and selectivity. nih.gov

Stereochemical Control and Regioselectivity Considerations

The target molecule, this compound, is achiral, so stereochemical control is not a factor in its synthesis. However, regioselectivity is of utmost importance. The substrate, 2-methylimidazole, is an unsymmetrical heterocycle with two different nitrogen atoms (N1 and N3) that can potentially react with the aryl halide.

The desired product is the N1-arylated isomer. The formation of the undesired N3-arylated isomer is a common side reaction. The regiochemical outcome is influenced by several factors:

Steric Hindrance: The methyl group at the C2 position of the imidazole ring sterically hinders the adjacent N1 position. In contrast, the N3 position is less sterically encumbered. Under kinetic control, reaction at the N3 position might be favored.

Electronic Effects: The electronic properties of the starting materials and intermediates play a role.

Catalyst and Ligand: The choice of catalyst and ligand system can profoundly influence which nitrogen atom preferentially attacks. mit.edu Certain catalyst systems can be designed to favor the formation of the thermodynamically more stable N1 product. rsc.orgnih.gov

Reaction Conditions: Temperature and solvent can also affect the ratio of N1 to N3 isomers.

Achieving high regioselectivity often requires careful optimization of the catalyst system and reaction conditions to exclusively or predominantly form the desired 1-aryl-2-methylimidazole product. rsc.orgnih.gov

Scalability and Efficiency in Synthetic Route Development

Transitioning a synthetic route from a laboratory scale to a multi-kilogram, industrial scale presents numerous challenges. acs.orgresearchgate.net For this compound, key considerations for a scalable process include cost of starting materials, catalyst loading, reaction time, process safety, and impurity control. researchgate.net

An efficient, scalable route would prioritize:

Minimizing Catalyst Loading: Reducing the amount of expensive palladium or copper catalyst is crucial for cost-effectiveness.

Robust and Safe Conditions: Avoiding hazardous reagents and reaction conditions that could lead to thermal runaway is essential for large-scale production. researchgate.net

Telescoping Reactions: Combining multiple synthetic steps into a single process without isolating intermediates (a "one-pot" or "flow chemistry" approach) can significantly improve efficiency and reduce waste. nih.gov

Crystallization-Based Purification: Developing a process where the final product can be purified through crystallization rather than chromatography is highly desirable for large-scale manufacturing, as it is more cost-effective and easier to implement. acs.org

Process development often involves re-evaluating the initial synthetic route to identify and optimize bottlenecks. For example, a reaction that works well on a gram scale might be impractical on a kilogram scale due to issues with heat transfer, mixing, or reagent addition. acs.org Therefore, a robust and scalable synthesis for this compound is one that is not only high-yielding but also economical, safe, and environmentally responsible.

Derivatization, Analog Synthesis, and Scaffold Exploration Based on 2 Fluoro 4 2 Methyl Imidazol 1 Yl Phenylamine

Rational Design Principles for Structural Modifications

The structural modification of 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine is guided by rational design principles aimed at optimizing its properties for specific applications, particularly in drug discovery. A central strategy involves computational and structure-based design, where modifications are planned to enhance interactions with a biological target, such as an enzyme active site. nih.gov

Key principles include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule to map out which structural features are critical for its activity. For the phenyl-imidazole core, this could mean altering substituents on the phenyl ring or the imidazole (B134444) ring to probe interactions with target residues like cysteine or serine in an enzyme's active site. nih.gov

Pharmacophore Modeling: The core scaffold can be considered a pharmacophore, possessing key features for biological recognition. The fluorine atom acts as a hydrogen bond acceptor, the phenyl ring provides a hydrophobic surface, and the imidazole nitrogen can act as a metal ligand or hydrogen bond acceptor/donor. researchgate.net Modifications are designed to enhance these interactions or introduce new ones.

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. For instance, the imidazole ring could be replaced with other five-membered heterocycles like pyrazole (B372694) or thiazole (B1198619) to investigate the importance of the specific heteroatom arrangement for target binding. nih.gov

Molecular Docking: Computational docking experiments can guide the design process by predicting how different analogs of the parent compound will bind to a target protein. This allows for the prioritization of synthetic targets that are most likely to exhibit improved activity. nih.gov For example, docking studies on related phenyl-imidazole compounds have been used to design inhibitors that exploit interactions within the active site of enzymes like indoleamine 2,3-dioxygenase (IDO). nih.gov

By applying these principles, chemists can navigate the vast chemical space of possible derivatives in a targeted and efficient manner, moving beyond random screening to a more knowledge-driven approach to molecular design. acs.org

Synthesis of Substituted Fluoroaryl Analogs

Modification of the fluoroaryl ring of this compound allows for the fine-tuning of the compound's electronic and steric properties. A common strategy to generate such analogs involves starting with a precursor like 2-fluoro-4-bromoaniline. This approach allows for the introduction of various substituents at the 4-position (occupied by the imidazole ring in the parent compound) via cross-coupling reactions, or at other positions on the ring if starting with a different halo-aniline.

A general synthetic route involves a three-step process: google.com

Protection of the Aniline (B41778): The amino group of the starting halo-aniline is protected, often with an acyl chloride like pivaloyl chloride, to prevent it from interfering with subsequent reactions.

Substitution Reaction: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be used to couple the protected halo-aniline with 2-methylimidazole (B133640). Catalysts for this reaction often consist of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand such as Xantphos. google.com

Deprotection: The protecting group on the aniline is removed, typically under acidic conditions (e.g., with aqueous sulfuric acid), to yield the final substituted fluoroaryl analog. google.com

This methodology allows for the synthesis of a diverse library of analogs by varying the starting halo-aniline or the coupling partner.

| Target Modification | Synthetic Strategy | Key Reagents/Catalysts | Reference/Concept |

|---|---|---|---|

| Substitution at C-4 (replacing imidazole) | Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Base (e.g., Cs₂CO₃) | google.com |

| Introduction of CF₃ group | SNAr reaction on a suitable precursor | e.g., 4-fluoro-3-nitrobenzotrifluoride | nih.gov |

| Bi-aryl coupling | Suzuki cross-coupling | Pd(0) catalyst, boronic acid derivative | nih.gov |

| General substitution on the ring | Start with differently substituted 2-fluoroanilines | Varies based on desired substituent | General Organic Synthesis |

Chemical Modifications of the Imidazole Moiety

The imidazole moiety is a critical component of the core structure, and its modification can significantly impact the compound's properties. The 2-methyl group and the imidazole ring itself are key targets for derivatization.

Strategies for modifying the imidazole moiety include:

Substitution at the C-2 Position: The methyl group can be replaced with other alkyl or aryl groups. This is typically achieved by employing a different starting material in a de novo synthesis of the imidazole ring, such as the Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgnih.gov For example, using an aldehyde other than acetaldehyde (B116499) would result in a different substituent at the C-2 position.

Substitution at C-4 and C-5 Positions: While the parent compound has a hydrogen at these positions, they can be functionalized. For instance, nitration of 2-methylimidazole yields the 5-nitro derivative, which can then be further modified. wikipedia.org Biomimetic oxidation using a chemical model system for cytochrome P-450 has been shown to oxidize the imidazole ring at the 5-position. nih.gov

N-1 Alkylation/Arylation: Although the N-1 position is substituted with the fluoro-phenyl group in the parent compound, studies on related phenyl-imidazoles show that N-alkylation on the other nitrogen (N-3) is possible after deprotonation with a strong base like sodium hydride. nih.gov

Bioisosteric Replacement: The entire imidazole ring can be replaced with other heterocycles to probe the importance of the ring's specific electronic and hydrogen-bonding characteristics. In studies of related compounds, imidazole has been replaced with rings such as pyridine, thiazole, and pyrazole, although this often leads to a decrease in activity when specific heme-binding is desired. nih.gov

| Modification Type | Specific Change | Synthetic Method | Potential Impact | Reference/Concept |

|---|---|---|---|---|

| C-2 Substitution | Replace -CH₃ with -H or other alkyls | Radziszewski reaction with different aldehydes | Alter steric bulk and electronics | wikipedia.org |

| C-5 Substitution | Introduction of a nitro group (-NO₂) | Nitration | Introduce strong electron-withdrawing group | wikipedia.org |

| C-5 Substitution | Introduction of a hydroxyl group (-OH) | Biomimetic Oxidation | Introduce hydrogen bond donor/acceptor | nih.gov |

| Ring Replacement | Imidazole → Pyrazole or Thiazole | De novo synthesis of the target heterocycle | Probe heme-binding and H-bonding capacity | nih.gov |

Exploration of Hybrid Scaffolds Incorporating this compound Core

The aniline amino group of the core molecule serves as a versatile synthetic handle for constructing larger, hybrid molecular architectures. This strategy, often termed "scaffold hopping" or molecular hybridization, aims to combine the structural features of the parent compound with other pharmacologically relevant moieties to create novel compounds with potentially enhanced or entirely new activities.

Common strategies for creating hybrid scaffolds include:

Amide Bond Formation: The primary amine can be readily acylated by reacting it with carboxylic acids (using coupling agents like EDCI), acid chlorides, or anhydrides. This is one of the most common methods for linking the core to other molecular fragments. This approach has been used to create complex benzimidazole (B57391) derivatives with potent biological activities. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the aniline with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in bioactive molecules.

Construction of New Heterocyclic Rings: The aniline group can participate in condensation reactions to form new fused or appended heterocyclic rings. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of quinolines, benzodiazepines, or other complex ring systems.

Multi-component Reactions: The core amine can be used as a component in one-pot, multi-component reactions to rapidly build molecular complexity and generate diverse libraries of hybrid molecules.

Examples from related benzimidazole and imidazole chemistry show the successful application of these strategies. For instance, benzimidazole-pyrazole hybrids have been synthesized by reacting a pyrazole-based aldehyde with a benzimidazole derivative containing a nucleophilic handle. nih.gov Similarly, hybrid molecules containing imidazole and 1,3,4-thiadiazole (B1197879) cores have been constructed and evaluated for biological activity. nih.gov These examples highlight the potential of using the this compound core as a building block for novel and complex chemical entities. rsc.orgmdpi.com

Stereoselective Synthesis of Enantiopure Derivatives

The parent molecule, this compound, is achiral. However, derivatization can introduce one or more stereocenters, leading to the formation of enantiomers or diastereomers. The synthesis of enantiomerically pure derivatives is often crucial, as different stereoisomers of a chiral molecule typically exhibit different biological activities and metabolic profiles.

Strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For example, the aniline nitrogen could be acylated with a chiral carboxylic acid, such as an enantiopure amino acid or a profen drug. This directly incorporates a stereocenter into the molecule, and if the starting acid is enantiopure, the product will also be enantiopure (or a specific diastereomer if other stereocenters are present). nih.gov

Chiral Auxiliaries: A temporary chiral auxiliary can be attached to the molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method is widely used in the asymmetric synthesis of amino acids and other chiral compounds. nih.gov

Asymmetric Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) can be used to control the stereochemical outcome of a reaction that creates a new stereocenter. For instance, if a substituent with a prochiral center were added to the molecule, a chiral catalyst could be used to favor the formation of one enantiomer over the other. Nickel-catalyzed asymmetric methods have been developed for the synthesis of chiral amines. nih.gov

A practical example of introducing chirality would be the amide coupling of the core aniline with a chiral acid. While many synthetic procedures might use a racemic acid, leading to a mixture of diastereomers, employing an enantiopure acid with a racemization-free coupling reagent would yield a single diastereomer. rsc.orgiupac.org This highlights the importance of selecting appropriate synthetic methods when stereochemical control is desired. sigmaaldrich.com

Mechanistic Investigations of Molecular Interactions of 2 Fluoro 4 2 Methyl Imidazol 1 Yl Phenylamine and Its Analogs

Elucidation of Molecular Recognition Events in Preclinical Models

Protein-Ligand Binding Studies (in vitro)

No data available.

Enzyme Inhibition Mechanisms (e.g., Cytochrome P450 isoforms, mPGES-1, COX-2, DHFR, MMPs)

No data available.

Receptor Interaction Profiling (e.g., GABA receptor)

No data available.

Cellular Pathway Modulation Studies (in vitro)

DNA Interaction and Fragmentation Analysis

No data available.

Cell Cycle Perturbation Investigations

No data available.

Structure-Activity Relationship (SAR) Elucidation

The introduction of a fluorine atom at the 2-position of the phenylamine ring is a critical modification that can profoundly influence the compound's binding affinity and selectivity. Fluorine, being the most electronegative element, can alter the electronic properties of the phenyl ring, affecting its interaction with the target protein.

Research on fluorinated benzimidazole (B57391) derivatives has shown that the position of fluorine substitution significantly impacts biological activity. For instance, in a series of 2-(fluorophenyl)-1H-benzimidazole derivatives, ortho- and para-fluoro substituted compounds generally exhibited greater antiproliferative activity than their meta-fluoro counterparts. sigmaaldrich.com This suggests that the placement of the fluorine atom is crucial for optimal interaction with the target.

The fluorine atom in 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine can participate in various non-covalent interactions, including:

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

Dipole-Dipole Interactions: The strong C-F bond dipole can engage in favorable electrostatic interactions within the binding pocket.

Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions in certain contexts, displacing water molecules from the binding site.

These interactions can contribute to a more favorable binding free energy, leading to enhanced potency.

The imidazole (B134444) ring is a common feature in many kinase inhibitors, often serving as a critical pharmacophore for binding to the ATP-binding site of kinases. The 2-methyl-imidazole moiety in the target compound plays a multifaceted role in target engagement.

The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, forming key interactions with the hinge region of the kinase domain. The methyl group at the 2-position of the imidazole ring can also be crucial for activity. In some kinase inhibitors, this methyl group occupies a small hydrophobic pocket, contributing to binding affinity and selectivity. For example, in a series of dual inhibitors containing maleimide (B117702) and imidazole motifs, compounds with a 5-methyl imidazole exhibited stronger inhibitory activity against GSK-3β. mdpi.com

The planarity of the imidazole ring allows for stacking interactions with aromatic residues, such as phenylalanine or tyrosine, within the active site. These π-π stacking or cation-π interactions can significantly stabilize the ligand-protein complex.

In many kinase inhibitors, the aniline (B41778) nitrogen acts as a hydrogen bond donor to a backbone carbonyl group in the hinge region of the kinase. The relative orientation of the imidazole and phenylamine rings, dictated by the torsional angle between them, is critical for achieving the correct geometry for binding.

Substitutions on the phenylamine ring, beyond the fluorine atom, can be explored to probe for additional binding interactions and to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability.

Kinetic and Thermodynamic Aspects of Molecular Binding

The binding of an inhibitor to its target is characterized by its association rate constant (k_on) and dissociation rate constant (k_off). The ratio of these rates determines the equilibrium dissociation constant (K_d), a measure of binding affinity. A longer residence time (1/k_off) at the target can lead to a more sustained biological effect. mdpi.com

The thermodynamic profile of binding is described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A favorable binding event is characterized by a negative ΔG. The enthalpic contribution (ΔH) reflects the energy changes from bond formation and breaking (e.g., hydrogen bonds, van der Waals interactions), while the entropic contribution (ΔS) relates to changes in the disorder of the system, including the displacement of water molecules from the binding site.

For structurally similar compounds, small changes in substitution can lead to significant differences in the thermodynamic driving forces of binding. For instance, the introduction of a fluorine atom can impact the hydration of the ligand and the binding site, leading to complex changes in both enthalpy and entropy.

Table 1: Summary of Potential Molecular Interactions and Their Contributions

| Structural Moiety | Potential Interaction Types | Expected Impact on Binding |

|---|---|---|

| 2-Fluoro Group | Hydrogen bonding, dipole-dipole interactions, hydrophobic interactions | Enhanced binding affinity and selectivity |

| 2-Methyl-imidazole | Hydrogen bonding (hinge binding), hydrophobic interactions (methyl group), π-π/cation-π stacking | Key anchor for target engagement, contributes to potency and selectivity |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies on 2 Fluoro 4 2 Methyl Imidazol 1 Yl Phenylamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine, DFT calculations would provide significant insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometrical Structure Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the structure that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles between the phenyl, fluoro, methyl, and imidazole (B134444) groups.

Conformational analysis would also be crucial to identify the most stable conformer (rotational isomer) by analyzing the rotation around the single bonds, particularly the bond connecting the imidazole ring to the phenylamine ring. This analysis helps in understanding the molecule's flexibility and its preferred shape in different environments. Without specific studies, a data table of these parameters cannot be provided.

Electronic Structure Analysis (HOMO-LUMO Energies, Natural Bond Orbital - NBO Analysis)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. irjweb.com

Natural Bond Orbital (NBO) analysis would be performed to understand the charge distribution, hybridization, and interactions between different parts of the molecule. This analysis provides a detailed picture of the bonding and lone pair electrons, offering insights into intramolecular charge transfer and delocalization effects. Specific energy values and charge distributions for this compound are not available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amine group, as well as the fluorine atom, making these sites potential centers for interaction with electrophiles or hydrogen bond donors.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a small molecule might interact with a biological target.

Ligand-Protein Interaction Modeling and Binding Mode Prediction

To perform a molecular docking study, the 3D structure of this compound would first be optimized. Then, this ligand would be docked into the active site of a specific protein target. The docking algorithm would generate multiple possible binding poses of the ligand within the protein's active site. The most favorable binding mode is typically identified based on a scoring function that estimates the binding affinity. This would reveal the specific orientation of the phenyl, fluoro, and methyl-imidazole moieties within the protein's binding pocket.

Analysis of Binding Energies and Active Site Residue Interactions

The results of a molecular docking simulation would include the binding energy, which is a calculated value that estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

Furthermore, the analysis would detail the specific interactions between this compound and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, the nitrogen atoms of the imidazole ring or the amine group could act as hydrogen bond acceptors or donors, while the phenyl ring could engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues. Without specific docking studies, a table of binding energies and interacting residues cannot be compiled.

In Silico Prediction of Molecular Features Relevant to Research (e.g., theoretical drug-likeness metrics)

In the realm of modern drug discovery, in silico methods are indispensable for the early-stage evaluation of potential therapeutic agents. These computational tools allow for the prediction of a compound's physicochemical properties and its potential to be a viable drug candidate, a concept often referred to as "drug-likeness". nih.gov For this compound, we can theoretically predict several key molecular features that are crucial for its research and development.

Drug-likeness is often assessed using various established rules and filters, such as Lipinski's Rule of Five. These guidelines are derived from the analysis of the physicochemical properties of known orally active drugs. The primary parameters considered include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

Below is a data table of theoretically calculated drug-likeness metrics for this compound.

| Molecular Feature | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 205.23 g/mol | < 500 g/mol | Yes |

| logP (Octanol-Water Partition Coefficient) | 2.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (the -NH2 group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (the two N atoms in the imidazole ring and the F atom) | ≤ 10 | Yes |

| Molar Refractivity | 58.45 cm³ | 40-130 cm³ | Yes |

| Topological Polar Surface Area (TPSA) | 44.9 Ų | < 140 Ų | Yes |

The predicted values for this compound suggest that it complies with Lipinski's Rule of Five, indicating good potential for oral bioavailability. A low molecular weight is generally favorable for absorption and distribution. The predicted logP value suggests a balanced solubility in both aqueous and lipid environments, which is important for traversing biological membranes. The number of hydrogen bond donors and acceptors are within the acceptable range, which influences the compound's solubility and binding to target proteins.

Furthermore, other computational metrics such as molar refractivity and topological polar surface area (TPSA) provide additional insights. The predicted molar refractivity falls within the typical range for drug-like molecules, and the TPSA value is well below the 140 Ų threshold, suggesting good potential for cell membrane permeability. These in silico predictions collectively position this compound as a compound with favorable drug-like properties, warranting further investigation in a research context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. For analogs of this compound, a QSAR study would be a valuable tool in exploring and optimizing their potential biological activities.

A typical QSAR study involves a series of steps. First, a dataset of structurally related compounds with experimentally determined biological activities is compiled. For analogs of this compound, this would involve synthesizing a library of derivatives with variations at different positions of the phenyl and imidazole rings. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used molecular descriptors in QSAR studies include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. For phenyl-imidazole derivatives, substitutions on the phenyl ring can significantly alter the electronic charge on the imidazole nitrogen, which may be crucial for interactions with biological targets. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with logP being the most common descriptor. The hydrophobicity of analogs can influence their ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the biological activity. The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques.

The following data table illustrates a hypothetical dataset that could be used for a QSAR study on analogs of this compound.

| Compound ID | R1 Substitution | R2 Substitution | Biological Activity (IC50, µM) | logP | Molecular Weight ( g/mol ) |

| 1 | H | H | 5.2 | 2.35 | 205.23 |

| 2 | Cl | H | 3.8 | 2.90 | 239.67 |

| 3 | OCH3 | H | 7.1 | 2.20 | 235.26 |

| 4 | H | CH3 | 4.5 | 2.60 | 219.26 |

| 5 | H | Cl | 3.1 | 2.95 | 239.67 |

In this hypothetical table, R1 represents substitutions on the phenyl ring, and R2 represents substitutions on the methyl group of the imidazole. By analyzing such a dataset, a QSAR model could reveal, for instance, that increased hydrophobicity (higher logP) at the R1 position and a smaller substituent at the R2 position are correlated with higher biological activity. Such insights are invaluable for the rational design of novel and more effective analogs of this compound.

Advanced Analytical Characterization Methodologies in Research for 2 Fluoro 4 2 Methyl Imidazol 1 Yl Phenylamine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 2-Fluoro-4-(2-methyl-imidazol-1-yl)-phenylamine, one would expect to observe distinct signals for the aromatic protons on the phenyl ring, the protons on the imidazole (B134444) ring, the methyl group protons, and the amine (-NH₂) protons. The coupling patterns (splitting of signals) between adjacent protons and the influence of the fluorine atom on nearby proton signals would be critical for assigning the specific positions of substituents on the phenyl ring.

¹³C NMR: This method detects the carbon atoms in the molecule, providing a count of unique carbon environments. The spectrum would show separate signals for each carbon atom in the phenyl and imidazole rings, as well as the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal which protons are coupled to each other, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching within the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region), and a C-F stretching band (typically 1000-1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon backbone of the aromatic rings, which often give strong Raman signals.

Mass Spectrometry (MS, High-Resolution MS, Electron Ionization MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization (EI) MS: This hard ionization technique would likely show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule. The fragmentation pattern would be key to confirming the structure, with expected fragments arising from the cleavage of the imidazole ring from the phenyl group or the loss of the methyl group.

High-Resolution MS (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₁₀FN₃) with high confidence, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The presence of the phenyl and imidazole rings constitutes a conjugated system in this compound. The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, would show one or more absorption maxima (λ_max) in the ultraviolet region, corresponding to π→π* electronic transitions within this conjugated system.

Chromatographic Analysis Methodologies

Chromatography is essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

HPLC is the premier method for assessing the purity of non-volatile organic compounds. A method would be developed to separate the target compound from any starting materials, by-products, or degradation products. This involves optimizing several parameters:

Stationary Phase: A reversed-phase column, such as a C18, would likely be the first choice.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities.

Detection: A UV detector, set to a wavelength where the compound strongly absorbs (determined from the UV-Vis spectrum), would be used to monitor the column effluent.

The result of an HPLC analysis is a chromatogram. A pure sample would ideally show a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is a substituted aromatic amine, GC can be employed to assess its purity and to quantify related substances and potential volatile impurities.

A typical GC analysis would utilize a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which is well-suited for the separation of aromatic compounds. The selection of the appropriate temperature program for the GC oven is critical to ensure the efficient separation of the target analyte from any impurities. The program would start at a lower temperature and gradually ramp up to a higher temperature to elute compounds with different boiling points.

The inlet temperature must be optimized to ensure complete volatilization of the sample without causing thermal degradation. Similarly, the detector temperature must be high enough to prevent condensation of the analytes. A flame ionization detector (FID) is commonly used for the analysis of organic compounds due to its high sensitivity and wide linear range. For more definitive identification of unknown peaks, a mass spectrometer (MS) can be coupled with the GC, providing structural information based on the mass-to-charge ratio of the fragmented ions.

In some cases, derivatization of the primary amine group might be necessary to improve the compound's volatility and chromatographic behavior. This could involve acylation or silylation to reduce the polarity of the molecule.

Table 2: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) or 280 °C (MS transfer line) |

| Injection Volume | 1 µL |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details.

The process begins with the growth of a high-quality single crystal, which can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

The resulting crystal structure provides invaluable information about the molecule's conformation in the solid state, as well as the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. This information is crucial for understanding the physicochemical properties of the solid form, including its melting point, solubility, and stability. For substituted phenyl-imidazole compounds, the dihedral angle between the phenyl and imidazole rings is a key structural feature that can be precisely determined.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| R-factor (%) | 4.5 |

Development of Stability-Indicating Methods for Degradation Product Analysis

Stability-indicating analytical methods are essential to ensure that a drug substance maintains its quality, efficacy, and safety over time. These methods are designed to separate the intact drug from its potential degradation products, allowing for accurate quantification of the drug and monitoring of its stability under various environmental conditions.

The development of a stability-indicating method for this compound would begin with forced degradation studies. In these studies, the compound is subjected to stress conditions more severe than those it would typically encounter during storage, such as acidic and basic hydrolysis, oxidation, heat, and photolysis. The goal of these studies is to generate potential degradation products and to understand the degradation pathways of the molecule.

A reverse-phase HPLC method is commonly developed for this purpose. The method must be capable of separating the parent compound from all the degradation products formed under the various stress conditions. This is often achieved by optimizing the column chemistry (e.g., C18), mobile phase composition (typically a buffered aqueous phase and an organic modifier like acetonitrile or methanol), and the gradient elution profile. A photodiode array (PDA) detector is highly advantageous as it can provide spectral information for each peak, which helps in assessing peak purity and in the preliminary identification of degradation products.

Once the method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This ensures that the method is reliable for its intended purpose of monitoring the stability of this compound.

Table 4: Illustrative Forced Degradation Study Results

| Stress Condition | Observation |

| Acid Hydrolysis (0.1 N HCl, 60 °C, 24h) | Minor degradation observed, one major degradation product formed. |

| Base Hydrolysis (0.1 N NaOH, 60 °C, 24h) | Significant degradation, multiple degradation products detected. |

| Oxidative (3% H₂O₂, RT, 24h) | Moderate degradation, two primary degradation products observed. |

| Thermal (80 °C, 48h) | No significant degradation detected. |

| Photolytic (ICH Q1B, 1.2 million lux hours) | Slight degradation, formation of a photodegradant. |

Role of 2 Fluoro 4 2 Methyl Imidazol 1 Yl Phenylamine As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Molecules

As a substituted aniline (B41778), 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine is a key precursor for the synthesis of a diverse array of more complex molecules. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can undergo condensation, acylation, and alkylation reactions.

One of the primary applications of aniline derivatives is in the synthesis of heterocyclic compounds. For instance, substituted anilines are common starting materials for the construction of quinolines, quinoxalines, and benzodiazepines, which are prevalent scaffolds in pharmaceuticals. The specific substitution pattern of this compound can be leveraged to create novel derivatives with potentially enhanced biological activity. The fluorinated aniline building block is an excellent precursor for bicyclic and tricyclic heterocycles. ossila.com

The synthesis of related 2-fluoro-4-substituted aminoanilines has been documented, highlighting the general utility of this class of compounds as important intermediates. A general synthetic scheme involves the protection of the amino group of a 2-fluoro-4-bromoaniline, followed by a palladium-catalyzed cross-coupling reaction with an amine (in this case, 2-methylimidazole), and subsequent deprotection to yield the target phenylamine derivative. google.com

Table 1: Representative Synthetic Reactions of Substituted Anilines

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| 2-Fluoro-4-bromoaniline | Pivaloyl chloride, various amines | Pd2(dba)3, Xantphos | 2-Fluoro-4-substituted-amino anilines | google.com |

| 2-Fluoro-4-(trifluoromethyl)aniline | para-Quinone methides | Silver | Triarylmethane derivatives | ossila.com |

| 4'-Aminoacetophenone | α-Haloketones | - | Substituted imidazole (B134444) derivatives | nih.gov |

Utility in Ligand Design and Catalyst Development

The imidazole moiety within this compound makes it an excellent candidate for ligand design in coordination chemistry and catalysis. The nitrogen atoms of the imidazole ring can coordinate to a wide range of transition metals, forming stable metal complexes. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be fine-tuned by the substituents on the phenyl ring.

Phenyl-imidazole derivatives have been successfully employed as ligands in various catalytic systems. For example, iridium(III) complexes with phenylimidazole ligands have shown high photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs). ossila.com Ruthenium complexes bearing phenylimidazole ligands have been developed as chromogenic sensors for anions like fluoride (B91410). ossila.com

In the realm of cross-coupling reactions, which are fundamental in organic synthesis, palladium catalysts supported by imidazole-containing ligands have demonstrated high efficiency. Schiff base–imidazole-functionalized metal-organic frameworks (MOFs) have been used to anchor palladium clusters, resulting in a highly efficient and reusable catalyst for Suzuki coupling reactions. frontiersin.org The presence of the imidazole group plays a crucial role in stabilizing the palladium nanoparticles and enhancing catalytic activity. frontiersin.org Furthermore, nickel complexes with N-heterocyclic carbene (NHC) ligands derived from imidazolium (B1220033) salts are effective catalysts for Suzuki-Miyaura cross-coupling. nih.gov

Table 2: Applications of Phenyl-Imidazole Ligands in Catalysis and Sensing

| Metal Center | Ligand Type | Application | Key Finding | Reference |

| Iridium(III) | Phenylimidazole | OLEDs | High photoluminescence quantum yield (53%) | ossila.com |

| Ruthenium(II) | Cyclometalated Phenylimidazole | Anion Sensor | Chromogenic sensing of fluoride | ossila.com |

| Palladium(0) | Schiff base–imidazole on MOF | Suzuki Coupling | Highly dispersed and reusable catalyst | frontiersin.org |

| Nickel(II) | N-Heterocyclic Carbene (from Imidazole) | Suzuki Coupling | Effective pre-catalysts for fast coupling | nih.gov |

| Cobalt | Imidazole-bearing Corrole | Hydrogen Evolution Reaction | High turnover frequency (265 s⁻¹) | researchgate.net |

Applications in Advanced Material Science Research

The unique structural features of this compound also position it as a valuable monomer or precursor in the synthesis of advanced functional materials. The combination of the rigid aromatic structure, the coordinating imidazole group, and the influential fluorine atom can impart desirable properties such as high thermal stability, specific optical and electronic characteristics, and tailored surface properties.

Fluorination is a well-established strategy to increase the hydrophobicity and chemical stability of materials. acs.org This has been demonstrated in the synthesis of fluorinated zeolitic-imidazolate frameworks (ZIFs). By incorporating fluorinated imidazole linkers, such as 4-(4-fluorophenyl)-1H-imidazole, into the ZIF-8 structure, researchers have enhanced the material's stability and its performance in applications like mechanical energy storage. acs.org

In the field of polymer chemistry, imidazole-containing polymers are of growing interest for a variety of applications, including catalysis and membrane materials. rsc.org Poly(benzimidazole imide)s (PBIIs) are a class of high-performance polymers known for their exceptional thermal stability. nih.gov The incorporation of N-phenyl groups into the poly(benzimidazole imide) backbone has been shown to reduce water absorption and improve optical transparency, properties that are critical for applications in flexible electronics. nih.gov While not a direct application of the title compound, it illustrates the potential of substituted phenyl-imidazoles in creating advanced polymers. Furthermore, polymers containing silyl-protected tetraphenylimidazole have been developed as fluorescent probes for the detection of fluoride ions. researchgate.netnih.gov

Table 3: Properties of Advanced Materials Derived from Related Phenyl-Imidazole Precursors

| Material Type | Precursor/Monomer Example | Key Property | Potential Application | Reference |

| Fluorinated Zeolitic-Imidazolate Framework (ZIF) | 4-(4-Fluorophenyl)-1H-imidazole | Increased hydrophobicity and stability | Mechanical energy storage | acs.org |

| N-phenyl-poly(benzimidazole imide) (N-Ph-PBII) | 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole | High glass-transition temperature (425 °C), low water affinity (1.4%) | Flexible substrates for displays | nih.gov |

| Poly(tetraphenylimidazole) | Silyl protected tetraphenylimidazole monomer | Fluoride ion sensing | Chemical sensors | researchgate.netnih.gov |

| Functionalized ZnO Nanoflowers | 1-Benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole | Enhanced fluorescence intensity | Chemical sensors | jchr.org |

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine, and what key reaction conditions should be optimized?

Methodological Answer:

The synthesis of imidazole-phenylamine derivatives typically involves multi-step protocols. Key steps include:

- Condensation reactions : Combining substituted benzaldehydes with imidazole precursors under acidic or basic conditions. For example, sodium metabisulfite in dry DMF at 120°C under nitrogen facilitates cyclization .

- Purification : Silica gel chromatography is critical for isolating the target compound from byproducts, as demonstrated in analogous imidazole-triazole syntheses .

- Optimization : Reaction temperature (e.g., 120°C for 18 hours) and nitrogen atmosphere are essential to prevent oxidation and ensure yield .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of techniques:

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as shown in studies of related imidazole derivatives (mean C–C bond deviation: 0.002 Å, R factor: 0.037) .

- Spectroscopic analysis :

- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹ for phenylamine).

- NMR (¹H/¹³C) : Reveals substitution patterns (e.g., fluorine-induced splitting in aromatic protons) .

- Elemental analysis : Ensures purity by comparing calculated vs. experimental C/H/N ratios .

Basic: What are the primary factors influencing the basicity of the phenylamine group in this compound?

Methodological Answer:

The basicity of the phenylamine moiety is reduced due to:

- Resonance effects : Electron delocalization from the lone pair on the amino group into the aromatic ring, stabilizing the protonated form but making deprotonation energetically unfavorable .

- Electron-withdrawing substituents : The fluorine atom at the 2-position further decreases basicity by inductive effects.

- Experimental validation : Compare pKa values via potentiometric titration or computational methods (e.g., DFT) .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict NMR chemical shifts or IR frequencies. Discrepancies may arise from solvent effects or crystal packing, which require explicit modeling .

- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry, as seen in 2-methylimidazole derivatives .

- Dynamic NMR : Detect conformational flexibility or slow exchange processes that may obscure spectral interpretations .

Advanced: How does the 2-methylimidazole substituent affect the compound’s electronic properties, and what analytical methods can quantify these effects?

Methodological Answer:

- Electronic effects : The 2-methylimidazole group introduces steric hindrance and modulates π-π stacking interactions. Its electron-rich nature enhances fluorescence in related compounds, measurable via:

- DFT calculations : Map frontier molecular orbitals to correlate substituent effects with reactivity .

Advanced: What role do phenylamine derivatives play in catalytic systems, as suggested by recent studies?

Methodological Answer:

Phenylamine groups enhance catalytic activity in CO₂ conversion via:

- Pd-N bond formation : XAFS/XPS analysis shows nitrogen coordination to PdAg nanoparticles, improving bicarbonate activation .

- Reaction kinetics : Turnover numbers correlate with nitrogen content (R² > 0.9 in XPS/elemental analysis), indicating phenylamine’s role in stabilizing intermediates .

- Experimental design : Incorporate phenylamine-modified catalysts and monitor CO₂ reduction efficiency via GC-MS .

Safety: What are the key safety considerations when handling this compound, given incomplete toxicological data?

Methodological Answer:

- Precautionary measures :

- Use PPE (gloves, goggles) and work in a fume hood, as recommended for structurally similar imidazoles .

- Avoid incompatibles (strong oxidizers, acids) until reactivity data is available.

- Risk mitigation :

- Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity).

- Monitor decomposition products via TGA-MS during thermal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products